Lithium (cyclohex-3-en-1-yl)methanide
Description
Lithium (cyclohex-3-en-1-yl)methanide is an organolithium compound featuring a cyclohexenyl substituent attached to a methanide anion (C⁻) complexed with lithium. Its structure is characterized by a conjugated cyclohexenyl ring, which may influence charge delocalization and reactivity compared to simpler lithium methanides.
Properties
CAS No. |
113260-59-6 |
|---|---|
Molecular Formula |
C7H11Li |
Molecular Weight |
102.1 g/mol |
IUPAC Name |
lithium;4-methanidylcyclohexene |
InChI |
InChI=1S/C7H11.Li/c1-7-5-3-2-4-6-7;/h2-3,7H,1,4-6H2;/q-1;+1 |
InChI Key |
LXDUWNZXBJJGAS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]C1CCC=CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium (cyclohex-3-en-1-yl)methanide can be synthesized through the reaction of cyclohex-3-en-1-ylmethanol with a strong base such as lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (THF). The reaction typically takes place at low temperatures to ensure the stability of the organolithium compound .
Industrial Production Methods
The use of automated systems for the addition of reagents and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Lithium (cyclohex-3-en-1-yl)methanide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Substitution Reactions: Can replace halides in organic molecules through nucleophilic substitution.
Oxidation and Reduction: Can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.
Halides: Reacts with alkyl halides in the presence of a polar aprotic solvent like THF.
Oxidizing Agents: Can be oxidized using agents like iodine or bromine.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Substituted Cyclohexenes: From nucleophilic substitution reactions.
Scientific Research Applications
Lithium (cyclohex-3-en-1-yl)methanide has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of intermediates for drug development.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of lithium (cyclohex-3-en-1-yl)methanide involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers in target molecules. This results in the formation of new carbon-carbon bonds. The lithium atom stabilizes the negative charge on the carbon, making it highly reactive .
Comparison with Similar Compounds
Comparison with Similar Lithium Methanides
Lithium methanides exhibit diverse structural and electronic properties depending on their substituents. Below is a comparative analysis with analogous compounds, supported by data from theoretical and experimental studies.
Table 1: Key Properties of Lithium Methanides
Key Comparisons
- Electronic Structure: The carbon monomer in Li4C exhibits Löwdin charges of -1.99 to -2.13 and Bader charges of -2.80 to -3.12, reflecting significant electron density localization . In contrast, the cyclohexenyl substituent in this compound likely delocalizes the negative charge across the conjugated π-system, reducing the effective charge on the central carbon. This delocalization may enhance kinetic stability compared to Li4C or simpler methanides.
- Synthesis and Yield: Li4C is synthesized via lithium-carbon vapor reactions but suffers from minimal yields . For this compound, synthesis likely involves deprotonation of cyclohexene derivatives using organolithium reagents. The cyclohexenyl group’s steric bulk and electronic effects may improve isolation efficiency compared to Li4C.
Reactivity :
Simple lithium methanides (e.g., LiCH2⁻) are highly reactive but impractical for controlled synthesis. The cyclohexenyl derivative’s conjugated system may moderate reactivity, enabling selective applications in organic transformations.
Structural Insights
While crystallographic data for this compound is absent in the provided evidence, SHELX-based refinement methods are routinely employed for such organolithium compounds. Comparative studies suggest that aromatic or conjugated substituents reduce charge localization, as seen in analogous methanide phases .
Research Implications and Gaps
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